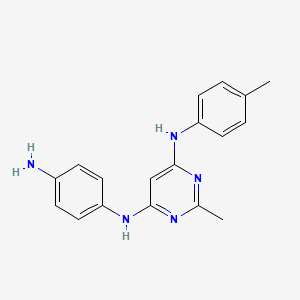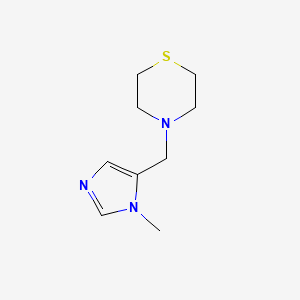
4-((1-methyl-1H-imidazol-5-yl)methyl)thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-((1-methyl-1H-imidazol-5-yl)methyl)thiomorpholine” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is a common structure in many natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been extensively studied. A common method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another approach involves a one-pot, four-component synthesis achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis
The molecular structure of “4-((1-methyl-1H-imidazol-5-yl)methyl)thiomorpholine” is complex due to the presence of multiple functional groups. The imidazole ring in the molecule has a molecular formula of C5H9N3 and an average mass of 111.145 Da .Chemical Reactions Analysis
The chemical reactions involving imidazole-containing compounds are diverse. They can undergo a variety of reactions due to the presence of the imidazole ring and other functional groups. For instance, imidazole can show both acidic and basic properties .Scientific Research Applications
Antibacterial Activity
Imidazole derivatives, including our compound of interest, have demonstrated antibacterial properties. Researchers have explored their potential as antimicrobial agents against various bacterial strains. The compound’s structural features may allow it to interfere with bacterial cell membranes or essential enzymes, making it a promising candidate for combating bacterial infections .
Antifungal Properties
Imidazoles are also known for their antifungal activity. Our compound could potentially inhibit fungal growth by disrupting cell wall synthesis or interfering with fungal enzymes. Investigating its efficacy against specific fungal pathogens would be valuable .
Anticancer Potential
Certain imidazole derivatives exhibit antitumor effects. Researchers have studied their impact on cancer cell lines, including their ability to induce apoptosis (programmed cell death) or inhibit tumor growth. Our compound might be explored further in cancer research .
Anti-Inflammatory Effects
Imidazoles have anti-inflammatory properties, which could be relevant in conditions like rheumatoid arthritis or inflammatory diseases. Investigating whether our compound modulates inflammatory pathways would be insightful .
Antioxidant Activity
The compound’s structure suggests potential antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Further studies could explore its antioxidant capacity .
Drug Synthesis and Development
Imidazole derivatives serve as essential building blocks in drug discovery. Researchers use them to create novel pharmaceutical compounds. Our compound’s unique structure may inspire the development of new drugs targeting specific diseases .
For more in-depth information, you can refer to the review article on imidazole-containing compounds . Additionally, consider exploring recent advances in imidazole synthesis and related synthetic routes to gain a comprehensive understanding.
Safety and Hazards
Future Directions
Imidazole-containing compounds have a broad range of applications, particularly in the field of medicinal chemistry. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the development of new imidazole-containing compounds and the exploration of their potential applications is a promising area for future research .
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives have been found to impact a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
properties
IUPAC Name |
4-[(3-methylimidazol-4-yl)methyl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c1-11-8-10-6-9(11)7-12-2-4-13-5-3-12/h6,8H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMAHNWEGAPHNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CN2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-methyl-1H-imidazol-5-yl)methyl)thiomorpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



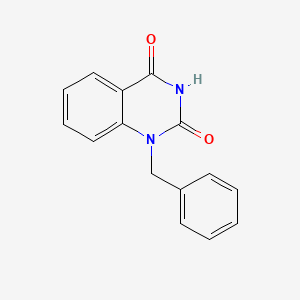


![1-[3-(Pyrazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2478772.png)
![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2478774.png)
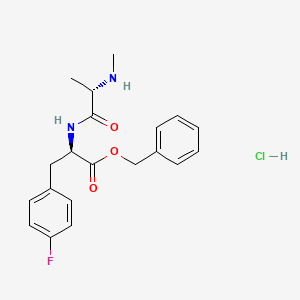
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2478777.png)
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclopropylacetamide](/img/structure/B2478778.png)
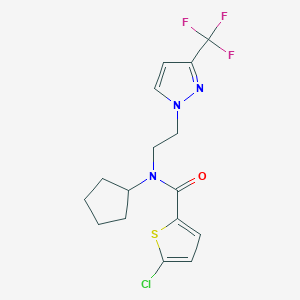

![Tert-butyl 2-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2478783.png)
